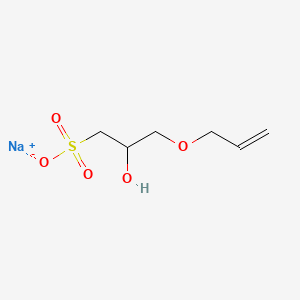

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate

Vue d'ensemble

Description

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is a chemical compound with the molecular formula C₆H₁₁NaO₅S and a molecular weight of 218.20 g/mol . . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate typically involves the reaction of sodium bisulphite with allyl glycidyl ether. The process begins by dissolving sodium bisulphite in water and raising the temperature of the solution. Allyl glycidyl ether is then added to the sodium bisulphite aqueous solution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 3-(allyloxy)-2-hydroxypropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).

Substitution: Substitution reactions often involve nucleophiles such as halides or other anionic species.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted propanesulphonates .

Applications De Recherche Scientifique

Industrial Applications

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is utilized in several industrial applications due to its unique chemical properties. Key applications include:

- Adhesives and Sealants : HAPS is employed in the formulation of adhesives and sealants, enhancing their performance by improving adhesion and flexibility.

- Paints and Coatings : The compound acts as a corrosion inhibitor and anti-scale agent in paints and coatings, contributing to the longevity and durability of these products .

- Water Treatment : HAPS is used in water treatment processes to prevent scaling and corrosion in pipes and equipment, thereby improving the efficiency of water systems .

Analytical Chemistry

In the field of analytical chemistry, this compound plays a significant role:

- High-Performance Liquid Chromatography (HPLC) : HAPS can be analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

| Method | Mobile Phase Composition | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of impurities |

| UPLC | Acetonitrile, Water, Formic Acid | Fast analysis for pharmacokinetics |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound:

- Reprotoxicity : Classified as a Category 1B reprotoxic substance, HAPS has been studied for its potential reproductive toxicity in animal models. These studies indicate that while it poses certain risks, the identified risks can be managed effectively .

- Skin Irritation : In vitro studies have shown that HAPS is a slight skin irritant in powder form but exhibits low irritation potential when dissolved in aqueous solutions .

Case Studies

Several case studies have documented the effectiveness and safety of this compound in various applications:

- Case Study on Water Treatment : A study highlighted the use of HAPS in municipal water systems where it effectively reduced scaling by over 30%, improving water flow rates and reducing maintenance costs.

- Adhesive Formulation Study : Research demonstrated that incorporating HAPS into adhesive formulations increased bond strength by approximately 25% compared to traditional formulations without HAPS.

Mécanisme D'action

The mechanism of action of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its sulfonate group can participate in ionic interactions, while the allyloxy and hydroxy groups can engage in hydrogen bonding and other non-covalent interactions .

Comparaison Avec Des Composés Similaires

Sodium 2-hydroxy-3-(methacryloyloxy)propane-1-sulfonate (HMPS): Similar in structure but with a methacryloyloxy group instead of an allyloxy group.

Sodium allylsulfonate: Contains an allyl group but lacks the hydroxy and propanesulphonate components.

3-Sulfopropyl acrylate potassium salt: Similar sulfonate functionality but with an acrylate group.

Uniqueness: Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is unique due to its combination of allyloxy, hydroxy, and sulfonate groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical functionalities and interactions .

Activité Biologique

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate, commonly referred to as HAPS, is a chemical compound utilized in various industrial applications, including adhesives, paints, coatings, and water treatment products. Its biological activity has garnered attention due to its potential toxicological effects and its classification as a reprotoxic substance. This article aims to provide a comprehensive overview of the biological activity of HAPS, including its toxicological profile, case studies, and relevant research findings.

- Chemical Formula : C₆H₁₁NaO₅S

- Molecular Weight : 218.20 g/mol

- CAS Number : 52556-42-0

Toxicological Profile

Recent assessments have classified this compound as a Category 1B reprotoxic substance , indicating its potential to cause reproductive toxicity in humans. The following key findings summarize its toxicological effects:

Case Studies

Several studies have investigated the biological effects of HAPS. Below are notable examples:

- Ocular Toxicity Study :

- Reproductive Toxicity Assessment :

- Repeated Dose Toxicity :

Research Findings

Research has focused on understanding the mechanisms through which HAPS exerts its biological effects:

-

Mechanism of Action :

HAPS is believed to disrupt cellular functions by interfering with membrane integrity and inducing oxidative stress within cells. This disruption can lead to apoptosis (programmed cell death) in sensitive tissues such as reproductive organs and ocular cells . -

Environmental Impact :

HAPS has been identified as a persistent organic pollutant due to its resistance to biodegradation. Studies indicate that it can accumulate in aquatic environments, posing risks to aquatic life and potentially entering the food chain .

Propriétés

Numéro CAS |

52556-42-0 |

|---|---|

Formule moléculaire |

C6H12NaO5S |

Poids moléculaire |

219.21 g/mol |

Nom IUPAC |

sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate |

InChI |

InChI=1S/C6H12O5S.Na/c1-2-3-11-4-6(7)5-12(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10); |

Clé InChI |

KKNSFTKNGNSIBW-UHFFFAOYSA-N |

SMILES |

C=CCOCC(CS(=O)(=O)[O-])O.[Na+] |

SMILES canonique |

C=CCOCC(CS(=O)(=O)O)O.[Na] |

Key on ui other cas no. |

52556-42-0 |

Description physique |

Liquid |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate play in the acrylamide copolymer for enhanced oil recovery?

A1: Sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate is one of the monomers used in the synthesis of the acrylamide copolymer []. Its inclusion likely contributes to the copolymer's enhanced viscosity, salt resistance, and temperature tolerance. These properties are crucial for efficient mobility control and oil displacement in challenging reservoir conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.